N-BOC-3-(Ethoxymethyl)azetidine

描述

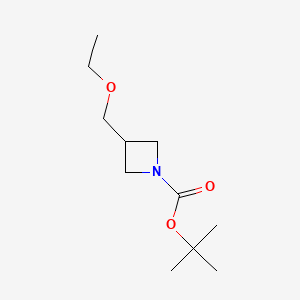

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-(ethoxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-14-8-9-6-12(7-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILNXKTXWWZRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742956 | |

| Record name | tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-11-4 | |

| Record name | tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Theoretical Studies of Azetidine Chemistry

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Synthesis and Transformation

The synthesis of the azetidine core is a subject of extensive research, with several mechanistic pathways established. A primary and widely used method involves the intramolecular cyclization of a pre-formed linear precursor, typically via nucleophilic displacement. acs.org For a compound like N-BOC-3-(Ethoxymethyl)azetidine, a plausible synthetic route starts from a precursor like N-Boc-azetidin-3-ol. nih.govgoogle.com The synthesis of the core ring often involves the base-mediated cyclization of a γ-amino alcohol derivative where the hydroxyl group is converted into a good leaving group. acs.org The ethoxymethyl substituent can be introduced via Williamson ether synthesis on the 3-hydroxyazetidine precursor.

More contemporary methods for azetidine synthesis have emerged, offering novel mechanistic pathways. These include:

Palladium(II)-catalyzed intramolecular C(sp³)–H amination : This method involves the formation of a Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring. rsc.org

[2+2] Photocycloadditions : Reactions like the aza-Paternò-Büchi reaction utilize visible light to promote the cycloaddition of imine precursors with alkenes, providing access to densely functionalized azetidines. rsc.orgresearchgate.net

Ring Contraction or Expansion : Azetidines can be synthesized through the rearrangement of other heterocyclic systems. For example, ring expansion of certain aziridine (B145994) intermediates has been shown to yield azetidines. acs.org Conversely, azetidines themselves can be transformed into larger rings like piperidines. rsc.org

Transformations of the azetidine ring are often driven by the relief of ring strain. Ring-opening reactions with various nucleophiles are common, providing access to functionalized linear amines. nih.govresearchgate.net The N-BOC group in this compound generally stabilizes the ring towards certain reagents but can be cleaved under acidic conditions to liberate the parent amine for further functionalization. organic-chemistry.org

Understanding Regioselectivity and Stereoselectivity in Azetidine Functionalization

The selective functionalization of the azetidine ring is crucial for its application in complex molecule synthesis. Regioselectivity—controlling where a new functional group is introduced—is a key challenge. In N-Boc protected azetidines, the nitrogen atom is less nucleophilic, directing attention to the ring carbons. organic-chemistry.org

Lithiation followed by trapping with an electrophile is a powerful tool for C-H functionalization. The regioselectivity of this reaction is highly dependent on the substituents present:

N-Alkyl-2-arylazetidines tend to undergo lithiation on the aromatic ring (ortho-lithiation) due to the directing ability of the azetidinyl group. researchgate.net

N-Boc-2-arylazetidines , in contrast, typically undergo lithiation at the benzylic α-position. researchgate.net

N-Boc-azetines , formed in situ from precursors like N-Boc-3-methoxyazetidine, can be regioselectively lithiated at the sp² carbon, providing a route to 2-substituted azetines. nih.gov

For this compound, direct C-H functionalization would likely target the C2 or C4 positions, with the outcome influenced by the directing effects of the N-BOC and C3-ethoxymethyl groups.

Stereoselectivity is paramount in synthesis, as the biological activity of a molecule is often tied to its specific stereochemistry. clockss.org In azetidine synthesis via intramolecular cyclization, the stereochemical outcome (e.g., cis vs. trans isomers) is often controlled by the transition state, which seeks to minimize steric clashes. acs.org For instance, palladium-catalyzed cyclizations of β-amino allenes can give exclusively cis-substituted vinyl azetidines. acs.org Similarly, the functionalization of a pre-existing chiral azetidine ring is often directed by the existing stereocenters, leading to a diastereoselective outcome. rsc.orgchemrxiv.org

Computational Chemistry Approaches in Azetidine Reactivity

Theoretical studies provide invaluable insights into the structure, stability, and reactivity of azetidine systems, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgmdpi.com In the context of azetidine chemistry, DFT calculations are employed to:

Elucidate Reaction Mechanisms : By calculating the energies of reactants, transition states, and products, DFT can map out the most favorable reaction pathways. acs.orgmdpi.com This helps rationalize why a particular regio- or stereoisomer is formed.

Understand Selectivity : DFT has been successfully used to explain the origins of regioselectivity in the ring-opening of azetidinium ions and the high enantioselectivity observed in catalytic desymmetrization reactions. nih.govresearchgate.net

Predict Reactivity : Calculations can determine properties like strain energies, which are directly related to the reactivity of the azetidine ring. nih.gov

For a molecule like this compound, DFT could be used to predict the most likely sites for electrophilic or nucleophilic attack and to model the transition states of potential reactions.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics. researchgate.net While specific MD studies on this compound are not prevalent in the literature, research on related azetidines demonstrates the power of this technique. For example, MD simulations of azetidine-2-carboxylic acid (Aze), a proline analogue, have revealed its conformational preferences and its tendency to induce sharp bends in peptide chains. nih.govdntb.gov.ua Simulations have also been used to predict the physical properties of other azetidine derivatives, such as the melting point of 1,3,3-trinitroazetidine. acs.org

MD simulations of this compound could provide critical information on:

The preferred conformations of the azetidine ring.

The spatial orientation of the N-BOC and C3-ethoxymethyl substituents.

The dynamic interactions of the molecule with its environment, such as solvent molecules or biological receptors.

Influence of Ring Strain on Azetidine Reactivity and Conformation

The chemistry of azetidines is fundamentally influenced by their inherent ring strain. rsc.orgresearchwithrutgers.com The strain energy of the azetidine ring is approximately 25.2 kcal/mol, a value intermediate between the highly strained aziridine (26.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net

| Compound | Ring Size | Heteroatom | Ring Strain (kcal/mol) |

|---|---|---|---|

| Cyclopropane (B1198618) | 3 | None | 27.6 |

| Aziridine | 3 | Nitrogen | 26.7 |

| Cyclobutane | 4 | None | 26.4 |

| Azetidine | 4 | Nitrogen | 25.2 |

| Pyrrolidine | 5 | Nitrogen | 5.8 |

| Piperidine | 6 | Nitrogen | 0 |

This substantial ring strain has two major consequences:

Enhanced Reactivity : The stored energy in the ring provides a thermodynamic driving force for reactions that lead to ring-opening, making azetidines valuable synthetic intermediates. rsc.orgalmerja.com

Defined Conformation : The strain forces the azetidine ring into a puckered, non-planar conformation. chemrxiv.orgresearchgate.net This structural rigidity is a desirable trait in medicinal chemistry, as it can lead to more specific interactions with biological targets compared to more flexible acyclic or larger ring analogues.

Principles of Stereochemical Control in Azetidine Synthesis and Reactions

Achieving absolute control over stereochemistry is a central goal in modern organic synthesis, particularly for molecules intended for pharmaceutical use. clockss.org For azetidines, several strategies are employed to ensure stereochemical fidelity.

Substrate Control : The use of enantiomerically pure starting materials, often derived from the chiral pool (e.g., amino acids or sugars), can transfer chirality to the final azetidine product. clockss.orgacs.orgrsc.org

Auxiliary Control : Attaching a chiral auxiliary to the starting material can direct the stereochemical course of a reaction, after which the auxiliary is removed. The Strecker reaction, for instance, can be made diastereoselective by using chiral amines like (R)-phenylglycinol. nih.gov

Reagent Control : The use of chiral reagents or catalysts can induce enantioselectivity. For example, asymmetric hydrogenation of a prochiral azetine precursor using a chiral metal catalyst can produce a specific enantiomer of the substituted azetidine. acs.org

Diastereoselective Functionalization : For an existing azetidine ring, functionalization can be directed by the stereochemistry already present. The reaction of borane (B79455) with N-alkyl-2-arylazetidines can be temperature-dependent and stereoselective, leading to specific diastereomers of azetidine-borane complexes. nih.gov These complexes then show stereoselective reactivity, with lithiation occurring specifically when there is a syn relationship between the target proton and the BH₃ group. nih.gov

Role of N Boc 3 Ethoxymethyl Azetidine As a Versatile Building Block in Complex Molecule Synthesis

Synthesis of Diverse Functionalized Azetidine (B1206935) Derivatives for Chemical Libraries

The strategic importance of N-BOC-3-(Ethoxymethyl)azetidine lies in its capacity to serve as a starting point for the creation of chemical libraries populated with a variety of functionalized azetidine derivatives. google.com The BOC protecting group offers stability under many reaction conditions while allowing for facile deprotection to reveal a reactive secondary amine. google.com This feature, combined with the reactivity of the azetidine ring and the potential for modification of the ethoxymethyl side chain, makes it an ideal scaffold for combinatorial chemistry and the generation of novel compounds with potential biological activity. google.com

One common strategy involves the transformation of the ethoxymethyl group. For instance, oxidation can yield the corresponding carboxylic acid, which can then be coupled with a diverse range of amines or alcohols to generate amide or ester libraries. Alternatively, the ether linkage can be cleaved to reveal a hydroxymethyl group, which can be further functionalized.

Another key approach involves reactions at the azetidine ring itself. For example, derivatives of N-BOC-3-azetidinone can be synthesized and subsequently elaborated. thieme-connect.de A notable method is the Horner-Wadsworth-Emmons reaction with N-BOC-3-azetidinone to form α,β-unsaturated esters. mdpi.comresearchgate.net These intermediates can then undergo aza-Michael additions with various heterocyclic amines to produce a library of functionalized 3-substituted azetidines. mdpi.com

Below is a table showcasing examples of functionalized azetidine derivatives synthesized from precursors derived from N-BOC-azetidin-3-one, a closely related and often interconvertible starting material.

| Precursor | Reagent | Product | Yield (%) |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine | 1,3'-Biazetidine derivative | 64 |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | Azetidine-imidazole derivative | 53 |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Benzimidazole | Azetidine-benzimidazole derivative | 56 |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Indole | Azetidine-indole derivative | 55 |

This data is illustrative of the types of derivatizations possible from azetidine-based building blocks. mdpi.com

Precursor to Other Heterocyclic Systems and Complex Molecular Scaffolds

Beyond the synthesis of simple derivatives, this compound and its analogs are valuable precursors for the construction of more intricate heterocyclic systems and complex molecular scaffolds. researchgate.netresearchgate.net The inherent ring strain of the azetidine core can be strategically exploited in ring-opening or ring-expansion reactions to generate larger, more complex heterocyclic structures. researchgate.net

For example, the azetidine ring can serve as a masked 1,3-amino alcohol. Through carefully chosen synthetic routes, the ring can be opened to reveal this functionality, which can then be incorporated into larger macrocycles or other heterocyclic systems. This approach is particularly valuable in the synthesis of natural product analogs and other biologically active molecules. chemrxiv.org

Furthermore, azetidine derivatives can undergo cycloaddition reactions to form fused or spirocyclic systems. For example, [2+2] cycloadditions have been utilized to construct highly functionalized azetidines which can then serve as building blocks for more complex structures. researchgate.net The development of strain-release-driven reactions using azabicyclo[1.1.0]butanes, which are closely related to azetidines, has also opened new avenues for the rapid assembly of sp3-rich heterocyclic cores. bris.ac.uk

The versatility of azetidine-derived building blocks is further demonstrated by their use in the synthesis of other heterocyclic systems like oxetanes through multi-step reaction sequences. mdpi.com For instance, methyl 2-(oxetan-3-ylidene)acetate can be reacted with N-Boc-protected aminoazetidines to yield complex molecules containing both azetidine and oxetane (B1205548) rings. mdpi.com

Applications in Stereoselective Synthesis and Chiral Auxiliaries Utilizing Azetidine Units

The rigid, four-membered ring of azetidine provides a unique stereochemical environment that can be exploited in stereoselective synthesis. thieme-connect.de When a chiral center is introduced into the azetidine ring, it can effectively control the stereochemical outcome of subsequent reactions. This has led to the development of azetidine-based chiral auxiliaries and synthetic strategies that afford high levels of stereocontrol.

One prominent application is in the asymmetric synthesis of α-amino acids. thieme-connect.de For example, unsaturated azetinylcarboxylic acids, which can be prepared from 1-Boc-3-azetidinones, can undergo asymmetric hydrogenation to produce chiral azetidine-based amino acids with high enantioselectivity. thieme-connect.de These non-natural amino acids are valuable components for creating peptides with novel structures and functions. thieme-connect.de

The development of methods for the stereoselective construction of highly functionalized azetidines is an active area of research. researchgate.net These methods often rely on the use of chiral catalysts or chiral starting materials to control the stereochemistry of the resulting azetidine ring. The resulting enantiomerically pure azetidines are not only valuable as final products but also as chiral building blocks for the synthesis of other complex molecules. researchgate.netacs.org The stereochemical information embedded in the chiral azetidine scaffold can be transferred to new stereocenters during subsequent synthetic transformations.

常见问题

Q. What are the recommended synthetic routes for N-BOC-3-(Ethoxymethyl)azetidine, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via Boc-protection of the azetidine nitrogen followed by functionalization of the 3-position. A validated approach involves the Horner-Wadsworth-Emmons reaction using N-Boc-3-azetidinone as a precursor, followed by rhodium(I)-catalyzed conjugate addition to introduce ethoxymethyl groups . Key variables include:

- Catalyst selection : Rhodium(I) catalysts improve regioselectivity.

- Temperature : Reactions performed at 0–25°C minimize side-product formation.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store the compound at 0–6°C under inert gas (argon or nitrogen) to prevent degradation. The Boc group is sensitive to moisture and acidic conditions; use anhydrous solvents (e.g., THF, DCM) for reactions. Stability tests via TLC or LC-MS every 3–6 months are advised to monitor decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (δ 1.2–1.4 ppm for Boc tert-butyl; δ 3.4–3.7 ppm for ethoxymethyl protons) and C NMR (δ 80–85 ppm for Boc carbonyl) confirm substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] = 245.3 g/mol).

- IR Spectroscopy : Bands at ~1680–1700 cm confirm the Boc carbonyl group .

Advanced Research Questions

Q. How does the ethoxymethyl substituent influence the azetidine ring’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The ethoxymethyl group introduces steric hindrance and electronic effects. Comparative studies with 3-(hydroxymethyl)azetidine ( ) show that ethoxymethyl reduces nucleophilicity at the azetidine nitrogen due to electron-donating ethoxy oxygen. Reactivity can be enhanced using Lewis acids (e.g., BF·EtO) to polarize the Boc carbonyl, facilitating ring-opening or substitution .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity (e.g., moderate vs. low activity in ) arise from assay conditions. Standardize protocols:

- Dose-Response Curves : Test concentrations from 1 nM–100 µM.

- Cell Line Selection : Use isogenic lines (e.g., HEK293 vs. HeLa) to assess specificity.

- Control Compounds : Compare with 1-Boc-3-aminomethyl-azetidine (lower hydrophobicity) to isolate ethoxymethyl effects .

Q. Can this compound serve as a precursor for spirocyclic or fused-ring systems in drug discovery?

- Methodological Answer : Yes. The azetidine ring undergoes cycloaddition (e.g., [3+2] with nitrones) or ring-expansion (via Rh-catalyzed C–H activation) to form spirocycles. For example, heating with dienophiles (e.g., maleimides) at 80°C in DMF yields fused bicyclic structures. Monitor reaction progress via F NMR if fluorinated reagents are used .

Q. What computational methods predict the binding affinity of this compound derivatives to biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like acetylcholinesterase (AChE). Parameterize the ethoxymethyl group using GAFF force fields. Validate predictions with SPR (surface plasmon resonance) binding assays. Comparative analysis with N-ethylazetidine-3-carboxamide () reveals ethoxymethyl’s role in enhancing hydrophobic interactions .

Data Analysis & Experimental Design

Q. How to design SAR studies for this compound analogs targeting enzyme inhibition?

- Methodological Answer :

- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., ethoxy → methoxy, propoxymethyl).

- Enzyme Assays : Use fluorogenic substrates (e.g., acetylthiocholine for AChE) to measure IC.

- Statistical Analysis : Apply multivariate regression to correlate substituent properties (logP, polar surface area) with activity .

Q. What analytical approaches identify degradation products of this compound under physiological conditions?

- Methodological Answer : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze via:

- LC-QTOF-MS : Detect hydrolyzed products (e.g., free azetidine, ethoxymethanol).

- Stability-Indicating Assays : Use HILIC chromatography to separate polar degradation products.

- Kinetic Modeling : Determine half-life using first-order decay models .

Comparative & Mechanistic Studies

Q. How does this compound compare to other Boc-protected azetidines in catalytic asymmetric synthesis?

- Methodological Answer :

Compared to N-Boc-3-(hydroxymethyl)azetidine (), the ethoxymethyl group improves solubility in nonpolar solvents (e.g., toluene), enabling chiral auxiliaries like BINAP in asymmetric alkylation. Enantiomeric excess (ee) can reach >90% with Pd catalysts. Contrast with N-Boc-3-aminomethyl-azetidine , which requires polar aprotic solvents (e.g., DMF) for similar reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。